molecular formula C14H13FN2O3S B13347945 N'-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide

N'-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide

Cat. No.: B13347945
M. Wt: 308.33 g/mol
InChI Key: RWIKLKXCWLXRGW-UHFFFAOYSA-N
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Description

N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a fluorophenyl group, a formyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-fluoroaniline with formic acid and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with succinate dehydrogenase, inhibiting its activity and affecting cellular respiration . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Fluorophenyl)-N-formyl-4-methylbenzenesulfonohydrazide is unique due to its combination of a fluorophenyl group, formyl group, and sulfonohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

N-(4-fluoroanilino)-N-(4-methylphenyl)sulfonylformamide

InChI

InChI=1S/C14H13FN2O3S/c1-11-2-8-14(9-3-11)21(19,20)17(10-18)16-13-6-4-12(15)5-7-13/h2-10,16H,1H3

InChI Key

RWIKLKXCWLXRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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